

# Application Notes and Protocols for the Synthesis of Remdesivir Methylpropyl Ester Analog

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## Compound of Interest

Compound Name: *Remdesivir methylpropyl ester analog*

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## Abstract

This document provides a detailed protocol for the synthesis of a Remdesivir analog incorporating a methylpropyl ester in the phosphoramidate moiety. Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity.<sup>[1][2]</sup> The synthesis of analogs with varied ester functionalities can be crucial for modifying the pharmacokinetic properties of the parent drug. The protocol described herein is adapted from established synthetic routes for Remdesivir, commencing from the nucleoside core, GS-441524.<sup>[3][4]</sup> This document outlines the necessary reagents, step-by-step procedures, and purification methods.

## Introduction

Remdesivir (GS-5734) is a phosphoramidate prodrug of a C-nucleoside analog, GS-441524.<sup>[3]</sup> <sup>[4]</sup> It functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).<sup>[2]</sup> Upon administration, Remdesivir is metabolized within the host cell to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to delayed chain termination. The phosphoramidate group, often referred to as a "ProTide," is a key feature that enhances cell permeability and allows the drug to bypass the initial, often rate-limiting, nucleoside phosphorylation step.<sup>[1]</sup>

The structure of the amino acid ester within the ProTide moiety can significantly influence the drug's activation rate, stability, and tissue distribution. This protocol details the synthesis of a Remdesivir analog where the 2-ethylbutyl ester in the L-alanine moiety is replaced with a methylpropyl (isobutyl) ester.

## Synthesis Overview

The synthesis of the **Remdesivir methylpropyl ester analog** from GS-441524 can be broadly divided into two key stages:

- Preparation of the Phosphoramidate Reagent: Synthesis of the (S)-methylpropyl L-alaninyl phosphorodiamidate.
- Coupling and Deprotection: Coupling of the phosphoramidate reagent with the protected GS-441524 nucleoside core, followed by deprotection to yield the final product.

A more streamlined approach, starting from the readily available GS-441524, involves a three-step sequence of protection, phosphoramidation, and deprotection.[3]

## Experimental Protocols

### Materials and Reagents

- GS-441524
- L-Alanine
- Methylpropyl alcohol (Isobutanol)
- Thionyl chloride
- Phenyl phosphorodichloridate
- Triethylamine (TEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

- tert-Butylmagnesium chloride (t-BuMgCl)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Acetic acid (AcOH)
- Standard laboratory glassware and equipment
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography supplies (silica gel, solvents)
- High-Performance Liquid Chromatography (HPLC) system
- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass spectrometer

## Protocol 1: Synthesis of L-alanine methylpropyl ester hydrochloride

This protocol describes the preparation of the amino acid ester required for the phosphoramidate moiety.

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylpropyl alcohol (isobutanol).
- Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.
- After the addition is complete, remove the ice bath and add L-alanine to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, L-alanine methylpropyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like ethanol/ether.

## Protocol 2: Synthesis of the Phosphoramidate Coupling Agent

This protocol outlines the preparation of the phenyl phosphoramidate of L-alanine methylpropyl ester.

- Dissolve L-alanine methylpropyl ester hydrochloride in dichloromethane (DCM) and cool the solution in an ice bath.
- Add triethylamine (TEA) dropwise to neutralize the hydrochloride and then add phenyl phosphorodichloridate.
- Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
- Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphoramidate reagent. This reagent can be purified by column chromatography on silica gel.

## Protocol 3: Synthesis of Remdesivir Methylpropyl Ester Analog from GS-441524

This protocol details a three-step synthesis involving protection, phosphoramidation, and deprotection.<sup>[3]</sup>

### Step 1: Protection of GS-441524

- Dissolve GS-441524 in pyridine in a round-bottom flask.

- Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
- Stir the reaction mixture at room temperature for 18 hours. The progress can be monitored by TLC.
- Upon completion, the protected intermediate can be used directly in the next step after removal of the solvent under reduced pressure.

### Step 2: Phosphoramidation

- Dissolve the protected GS-441524 and the phosphoramidate reagent from Protocol 2 in anhydrous tetrahydrofuran (THF).
- Cool the solution to -20°C and add a solution of tert-butylmagnesium chloride (t-BuMgCl) in THF dropwise.
- Stir the reaction mixture at this temperature for 4-6 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

### Step 3: Deprotection

- Dissolve the crude product from the previous step in a solution of acetic acid in isopropanol.
- Heat the reaction mixture to 50°C and stir for 18 hours.
- Monitor the deprotection by TLC. Upon completion, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the final **Remdesivir methylpropyl ester analog**.

## Data Presentation

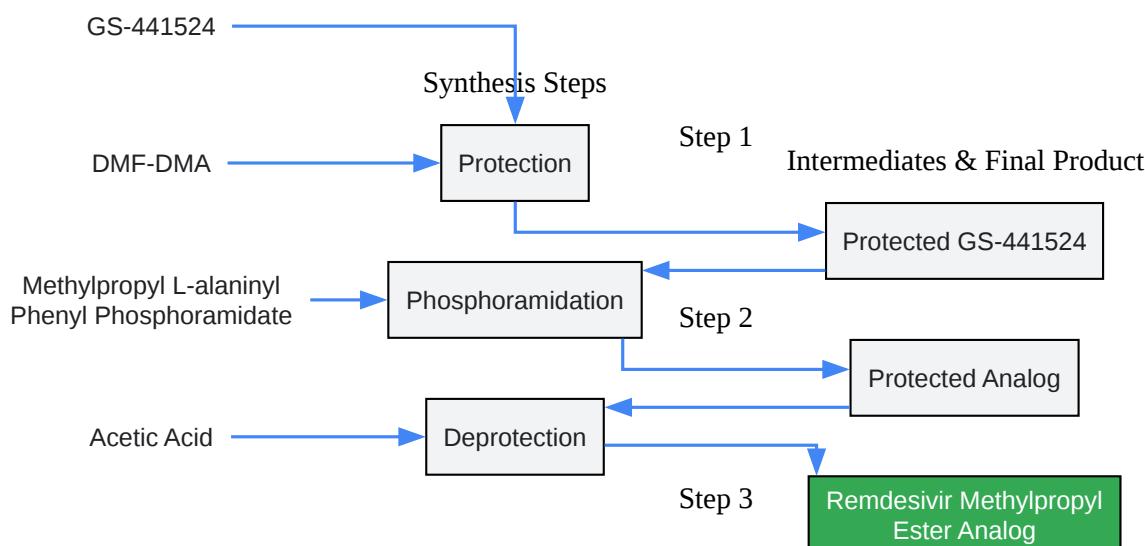
Compound/Intermediate	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Purity (by HPLC) (%)
L-alanine methylpropyl ester HCl	C7H16ClNO2	181.66	70-85	>98
Protected GS-441524	-	-	Quantitative	-
Remdesivir methylpropyl ester analog	C25H31N6O8P	574.53	80-90 (from protected GS-441524)	>99

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the **Remdesivir methylpropyl ester analog** starting from GS-441524.

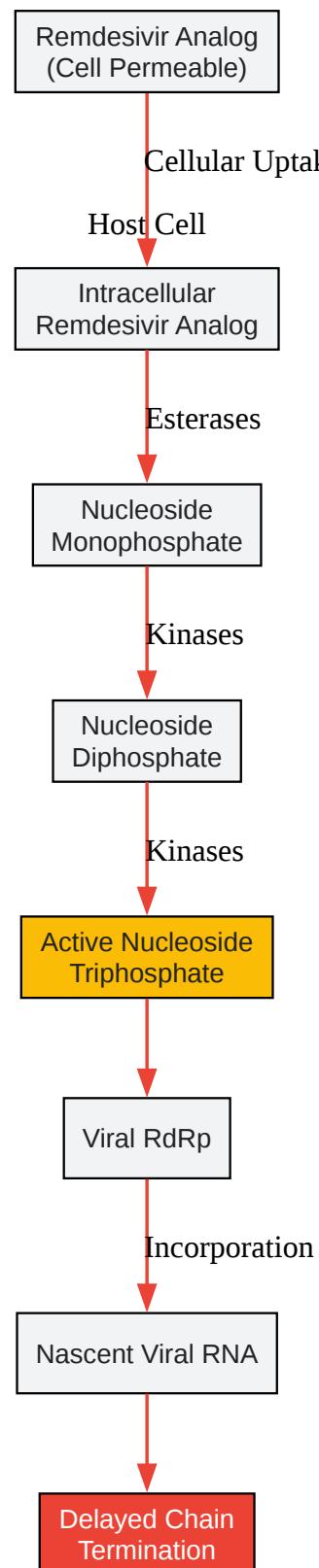
## Key Reagents

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Caption: A flowchart of the three-step synthesis of the Remdesivir analog.

## Signaling Pathway (Mechanism of Action)

The diagram below illustrates the intracellular activation pathway of a Remdesivir analog.



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Caption: Intracellular activation pathway of the Remdesivir prodrug.

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## References

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